Umbralisib R-enantiomer

Description

Properties

IUPAC Name |

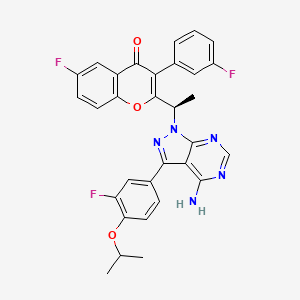

2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of the Umbralisib R-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been a significant molecule of interest in the treatment of certain hematologic malignancies. Its therapeutic efficacy is attributed to its specific R-enantiomer. This technical guide provides a comprehensive overview of the synthesis and purification of the Umbralisib R-enantiomer, intended to assist researchers and drug development professionals in its preparation and analysis. This document outlines a plausible synthetic strategy based on established chemical principles and available data for related compounds, including a detailed methodology for the synthesis of a key chiral intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). Purification techniques to ensure high enantiomeric and chemical purity are also discussed.

Core Synthetic Strategy

The synthesis of the this compound can be conceptually divided into two main stages:

-

Asymmetric Synthesis of the Chiral Core: The stereocenter of Umbralisib resides in the 1-aminopropyl side chain attached to the quinazolinone scaffold. Therefore, the initial and most critical phase is the stereoselective synthesis of the chiral intermediate, (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.

-

Coupling and Final Product Formation: The chiral amine intermediate is then coupled with a suitable purine derivative, typically 6-chloropurine, to yield the final Umbralisib molecule.

Subsequent purification steps are then employed to isolate the R-enantiomer in high purity.

Experimental Protocols

Part 1: Synthesis of the Chiral Intermediate (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

A plausible route to the key chiral amine intermediate involves the deprotection of its N-Boc protected precursor. The synthesis of the R-enantiomer of the N-Boc protected precursor would likely follow a similar pathway to its S-enantiomer, potentially by utilizing the R-enantiomer of a chiral starting material or a suitable chiral auxiliary.

Reaction Scheme:

Detailed Protocol:

-

Deprotection of the N-Boc Group:

-

To a solution of tert-butyl (R)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate (1.0 eq) in ethyl acetate, add a solution of hydrogen chloride in ethyl acetate (e.g., 4 M solution, 4.0-5.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration. If not, proceed to the work-up.

-

-

Work-up and Isolation:

-

If a precipitate is not formed, the reaction mixture can be concentrated under reduced pressure.

-

To isolate the free amine, the resulting residue (or the filtered solid) is dissolved in water.

-

The aqueous solution is then neutralized by the careful addition of a base, such as a saturated sodium bicarbonate solution or sodium carbonate powder, until the pH reaches approximately 8-9.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.

-

Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

The final step in the synthesis of Umbralisib involves the coupling of the chiral amine intermediate with 6-chloropurine. This reaction is a nucleophilic aromatic substitution where the primary amine of the quinazolinone derivative displaces the chlorine atom on the purine ring.

Reaction Scheme:

Detailed Protocol:

-

Coupling Reaction:

-

In a suitable solvent such as n-butanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), dissolve (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (1.0 eq) and 6-chloropurine (1.0-1.2 eq).[1]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for 12-48 hours. Monitor the reaction progress by HPLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms upon cooling, it can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the crude this compound.

-

Purification of this compound

Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical applications. A combination of techniques may be employed.

Crystallization

Crystallization is a powerful technique for purifying the final compound and for isolating a specific polymorphic form.

Protocol for Recrystallization:

-

Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/heptane) at an elevated temperature to achieve complete dissolution.

-

Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC)

For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice. This technique separates enantiomers based on their differential interactions with a chiral stationary phase.

General Chiral HPLC Parameters:

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for their broad applicability in separating chiral compounds. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or acetonitrile). The exact ratio is optimized to achieve the best separation. |

| Detection | UV detection at a wavelength where Umbralisib shows strong absorbance. |

| Flow Rate | Optimized for the specific column dimensions and particle size to ensure good resolution and efficiency. |

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| tert-butyl (R)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate | C₂₂H₂₅FN₄O₃ | 428.46 | Protected chiral precursor |

| (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | C₁₇H₁₆FN₃O | 297.33 | Key chiral intermediate |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | Coupling partner |

| This compound | C₂₂H₁₉FN₇O | 432.44 | Final Active Pharmaceutical Ingredient |

Visualization of Key Processes

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

PI3K/CK1ε Signaling Pathway Inhibition by Umbralisib

Caption: Umbralisib inhibits PI3Kδ and CK1ε signaling pathways.

Conclusion

The synthesis and purification of the this compound require a carefully controlled stereoselective process. The key steps involve the preparation of a chiral aminopropyl quinazolinone intermediate followed by its coupling with 6-chloropurine. Subsequent purification, likely involving crystallization and chiral chromatography, is essential to obtain the final product with high chemical and enantiomeric purity. This guide provides a foundational framework for researchers to develop and optimize the synthesis and purification of this important pharmaceutical compound. Further process development and optimization would be necessary to translate these methods to a larger scale.

References

Chiral Separation Methods for Umbralisib Enantiomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), is a chiral molecule that has been developed as a single (S)-enantiomer. The stereospecificity of drug molecules is a critical aspect of pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and efficient chiral separation methods are paramount for the production and quality control of enantiomerically pure Umbralisib. This technical guide provides a comprehensive overview of the core methodologies for the chiral separation of Umbralisib enantiomers, including detailed experimental protocols and a summary of relevant quantitative data.

Mechanism of Action: PI3Kδ and CK1ε Signaling Pathways

Umbralisib exerts its therapeutic effects by targeting two key signaling pathways involved in the proliferation and survival of malignant B-cells.

PI3Kδ Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[1] Umbralisib selectively inhibits the delta isoform of PI3K (PI3Kδ), which is predominantly expressed in hematopoietic cells.[1] Inhibition of PI3Kδ disrupts downstream signaling, including the activation of Akt, leading to decreased cell proliferation and survival.

Casein Kinase 1ε (CK1ε) Signaling Pathway

In addition to its effects on PI3Kδ, Umbralisib also inhibits casein kinase 1-epsilon (CK1ε), an enzyme implicated in the regulation of oncoprotein translation.[1] By inhibiting CK1ε, Umbralisib may further contribute to the suppression of tumor growth and survival.

Chiral Separation of Umbralisib Enantiomers

The successful isolation of the desired Umbralisib enantiomer is critical for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Experimental Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method involves a systematic approach to optimize the separation of the enantiomers.

Experimental Protocols

While a specific, detailed protocol for the preparative chiral separation of Umbralisib enantiomers is not publicly available, a plausible method can be constructed based on the reported use of a Chiralpak AD-H column for a key intermediate and general principles of chiral chromatography.

Chiral HPLC Method for Umbralisib Enantiomers

This protocol is a representative method for the analytical separation of Umbralisib enantiomers using a Chiralpak AD-H column.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

-

Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio would be 90:10 (v/v). The ratio can be optimized to achieve baseline separation. For basic compounds like Umbralisib, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%), to the mobile phase can improve peak shape and resolution.[2]

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the Umbralisib racemate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

3. Procedure:

-

Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Monitor the separation at 225 nm.

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.

-

Calculate the resolution and enantiomeric excess.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the chiral separation of Umbralisib enantiomers based on the protocol described above. Actual values may vary depending on the specific experimental conditions.

| Parameter | (S)-Umbralisib | (R)-Umbralisib |

| Retention Time (t_R) | ~15 min | ~18 min |

| Resolution (R_s) | > 1.5 | - |

| Enantiomeric Excess (ee) | > 99% | - |

Conclusion

The chiral separation of Umbralisib enantiomers is a critical step in ensuring the quality and efficacy of the final drug product. While specific preparative scale protocols are proprietary, this guide provides a comprehensive overview of the analytical methodologies and signaling pathways relevant to Umbralisib. The use of polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, in combination with optimized mobile phases, offers a robust approach for the successful resolution of Umbralisib enantiomers. Further method development and validation are essential for transferring these analytical methods to a preparative scale for industrial production.

References

Stereospecific Synthesis of Umbralisib R-Enantiomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbralisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been a significant molecule in the landscape of targeted cancer therapies. This technical guide provides a comprehensive overview of the stereospecific synthesis of the biologically active R-enantiomer of Umbralisib. A plausible synthetic route, adapted from publicly available patent literature for the corresponding S-enantiomer, is detailed, addressing the critical aspect of stereochemical control. Furthermore, this document elucidates the key signaling pathways modulated by Umbralisib, offering visual representations through detailed diagrams. Quantitative data on the compound's activity is also presented in a structured format to facilitate understanding and further research.

Introduction

Umbralisib is a kinase inhibitor that has demonstrated efficacy in certain hematological malignancies.[1][2] Its mechanism of action involves the dual inhibition of PI3Kδ and CK1ε, key enzymes in signaling pathways that are often dysregulated in cancer.[3][4] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, which is vital for the proliferation and survival of malignant B-cells.[5] CK1ε is involved in the regulation of protein translation and has been implicated in the pathogenesis of various cancers.[3] The R-enantiomer of Umbralisib is the pharmacologically active isomer, making its stereospecific synthesis a critical aspect of its pharmaceutical development.

Signaling Pathways

Umbralisib exerts its therapeutic effects by modulating the PI3K/AKT/mTOR and the CK1ε signaling pathways.

PI3K-delta Signaling Pathway

The PI3K pathway is a central regulator of cell growth, proliferation, and survival. In many B-cell malignancies, this pathway is constitutively active. Umbralisib selectively inhibits the p110δ isoform of PI3K, thereby blocking the downstream signaling cascade.

Caption: PI3K-delta signaling pathway and the inhibitory action of Umbralisib.

Casein Kinase 1 Epsilon (CK1ε) Signaling Pathway

CK1ε is involved in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms. In the context of cancer, CK1ε can contribute to oncogenesis by promoting the stability and activity of oncoproteins.

Caption: CK1ε signaling and its inhibition by Umbralisib.

Stereospecific Synthesis of Umbralisib R-Enantiomer

A detailed, publicly available experimental protocol for the stereospecific synthesis of the R-enantiomer of Umbralisib is not readily found in the scientific literature, likely due to proprietary considerations. However, a plausible synthetic route can be constructed based on the methodology described in patent literature for the synthesis of the (S)-enantiomer.[2] The key to the stereospecific synthesis lies in either the use of a chiral starting material or the separation of the desired enantiomer from a racemic mixture.

Plausible Synthetic Workflow

The following workflow outlines a potential route to the R-enantiomer of Umbralisib.

Caption: Plausible workflow for the synthesis of (R)-Umbralisib.

Detailed Experimental Protocols (Plausible)

The following protocols are adapted from the synthesis of the S-enantiomer and represent a plausible method for obtaining the R-enantiomer.

Step 1: Synthesis of (R)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ((R)-Umbralisib)

-

Materials:

-

(R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol (chiral intermediate)

-

4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of (R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol and 4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF, add triphenylphosphine at room temperature under a nitrogen atmosphere.

-

Stir the mixture for 10-15 minutes.

-

Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.

-

Heat the reaction mixture to 45-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the title compound, (R)-Umbralisib.

-

-

Alternative for Stereochemical Control: If starting with a racemic mixture of 1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol, the resulting racemic Umbralisib can be resolved into its constituent enantiomers using chiral HPLC. The patent for the S-enantiomer specifies the use of a Chiralpak AD-H column.[2]

Quantitative Data

The following table summarizes key quantitative data for Umbralisib.

| Parameter | Value | Reference |

| PI3Kδ IC₅₀ | 22.2 nM | [2] |

| CK1ε IC₅₀ | 6.0 µM | [2] |

| Enantiomeric Excess (for S-enantiomer) | 89.8% (as determined by HPLC) | [2] |

Conclusion

This technical guide has provided a detailed overview of the stereospecific synthesis of the R-enantiomer of Umbralisib, a dual PI3Kδ and CK1ε inhibitor. While a specific, publicly available protocol for the R-enantiomer is scarce, a plausible and detailed synthetic route has been presented based on the available patent literature for the S-enantiomer. The critical role of stereochemistry in the activity of Umbralisib underscores the importance of precise synthetic control. The elucidation of the key signaling pathways and the presentation of quantitative data further contribute to a comprehensive understanding of this important therapeutic agent. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Umbralisib R-enantiomer mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Umbralisib's R-enantiomer in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib (formerly TGR-1202) is a novel, orally administered kinase inhibitor that has demonstrated significant clinical activity in various hematological malignancies.[1][2][3] It is distinguished from other phosphatidylinositol 3-kinase (PI3K) inhibitors by its dual-action mechanism, targeting both PI3K-delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][4][5][6][7][8] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and trafficking of B-lymphocytes, making it a key therapeutic target in B-cell malignancies.[4][9][10][11] The R-enantiomer of umbralisib is denoted as Rp-5264.[12] While much of the literature discusses the racemic mixture, this guide will focus on the specific mechanisms of action relevant to its therapeutic effects in cancer cells.

Core Mechanism of Action

Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key signaling pathways that are often dysregulated in cancer.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism.[10][13] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell proliferation and resistance to apoptosis.[4][9] Umbralisib is a potent and highly selective inhibitor of the PI3Kδ isoform.[4][5][12][14]

Key downstream effects of PI3Kδ inhibition by umbralisib include:

-

Inhibition of Cell Proliferation and Survival: By blocking PI3Kδ, umbralisib prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to reduced activation of the downstream serine/threonine kinase AKT.[12][15] The subsequent decrease in AKT phosphorylation inhibits signals that promote cell cycle progression and survival, ultimately leading to G2/M cell cycle arrest and apoptosis in malignant B-cells.[12]

-

Disruption of Cell Trafficking and Adhesion: PI3Kδ signaling is essential for B-cell receptor (BCR) signaling and the function of chemokine receptors like CXCR4 and CXCR5, which control the migration and homing of B-cells to protective microenvironments in the lymph nodes and bone marrow.[9][10] Umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines in vitro.[16][17]

Casein Kinase 1 Epsilon (CK1ε) Inhibition

Uniquely among PI3K inhibitors, umbralisib also targets CK1ε, a serine/threonine kinase implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5][16][17][18]

The anti-cancer effects of CK1ε inhibition are attributed to:

-

Regulation of Oncogenic Protein Translation: CK1ε is involved in pathways that regulate the translation of key oncoproteins.[5][14] Inhibition of CK1ε by umbralisib can lead to the downregulation of oncogenes such as c-MYC, further contributing to its anti-proliferative effects.[18][19]

-

Modulation of Immune-Mediated Toxicities: A significant challenge with first-generation PI3K inhibitors has been the high incidence of immune-mediated toxicities, which are thought to result from the detrimental effects of PI3K inhibition on regulatory T-cells (Tregs).[4][18] The concurrent inhibition of CK1ε by umbralisib appears to have a protective effect on Tregs, preserving their number and function.[18] This unique aspect of its mechanism may explain the improved safety profile and lower rates of severe immune-mediated adverse events observed with umbralisib compared to other agents in its class.[4][5][18]

Quantitative Data

The following tables summarize the quantitative data regarding the potency and cellular effects of umbralisib.

Table 1: In Vitro Potency and Selectivity of Umbralisib

| Target | Assay Type | Value | Reference |

| PI3Kδ | Enzyme Assay (IC50) | 22.2 nM | [5][12] |

| PI3Kδ | Cell-based Assay (EC50) | 24.3 nM | [12] |

| CK1ε | Cell-based Assay (EC50) | 6.0 µM | [19] |

| PI3Kα | Enzyme Assay (IC50) | >10 µM (>1000-fold selective vs δ) | [5][12] |

| PI3Kβ | Enzyme Assay (IC50) | 1116 nM (>30-50-fold selective vs δ) | [5][12] |

| PI3Kγ | Enzyme Assay (IC50) | 1065 nM (>15-50-fold selective vs δ) | [5][12] |

Table 2: Cellular Effects of Umbralisib

| Effect | Cell Type/Assay | Concentration | Result | Reference |

| Inhibition of Cell Proliferation | Human whole blood CD19+ cells | 100-300 nM | Half-maximal inhibition | [12][19] |

| Inhibition of Cell Proliferation | B, T, and monocytic cell lines | 0.5 - 7.5 µM | 50% growth inhibition | [15] |

| Inhibition of AKT Phosphorylation | Human lymphoma and leukemia cell lines | 10 nM - 100 µM | Concentration-dependent inhibition | [19] |

| Repression of c-Myc Expression | DLBCL cell line (LY7) | 15-50 µM | Potent repression | [19] |

| Cell Cycle Arrest | Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | G2/M arrest followed by increase in Sub G0 cells | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of umbralisib are provided below.

PI3Kδ Kinase Assay (Luminescent-based)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[20][21][22]

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.

-

Materials:

-

Recombinant human PI3Kδ enzyme (e.g., p110δ/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP solution

-

Kinase assay buffer

-

Umbralisib (or R-enantiomer) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of umbralisib in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add the PI3Kδ enzyme to the wells of the assay plate.

-

Add the umbralisib dilutions or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

CK1ε Kinase Assay

This protocol follows a similar principle to the PI3Kδ assay.[23]

-

Principle: Measures the phosphorylation of a substrate (e.g., dephosphorylated casein) by CK1ε using a luminescent ADP-Glo™ format.

-

Materials:

-

Recombinant human CK1ε enzyme

-

Substrate (e.g., Dephosphorylated Casein)

-

ATP solution

-

Assay buffer

-

Umbralisib dissolved in DMSO

-

ADP-Glo™ Reagents

-

384-well low volume assay plates

-

-

Procedure:

-

Add 1 µL of umbralisib dilutions or vehicle control (5% DMSO) to the wells.

-

Add 2 µL of CK1ε enzyme.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Record luminescence.

-

Calculate IC50 values as described for the PI3Kδ assay.

-

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[12][24][25]

-

Principle: Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (like WST-8 in CCK-8 or MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Cancer cell line of interest (e.g., lymphoma or leukemia cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

Umbralisib

-

CCK-8 or MTT reagent

-

Solubilization buffer (for MTT assay)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10⁴ cells/well) and allow them to adhere overnight (for adherent cells).[24]

-

Prepare serial dilutions of umbralisib in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified duration (e.g., 72-96 hours) at 37°C in a CO₂ incubator.[12][24]

-

Add the CCK-8 or MTT reagent to each well and incubate for an additional 1-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[24]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

-

Western Blotting for Phosphorylated AKT (pAKT)

This technique is used to detect changes in the phosphorylation status of key signaling proteins.[26]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., pAKT and total AKT).

-

Materials:

-

Cancer cell line

-

Umbralisib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-pAKT Ser473, anti-total AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells and treat with various concentrations of umbralisib for a specified time.

-

Lyse the cells on ice and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and then transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualizations

Signaling Pathway Diagrams

Caption: PI3Kδ signaling pathway and the inhibitory action of umbralisib.

Caption: Role of CK1ε in cancer and its inhibition by umbralisib.

Experimental Workflow Diagrams

Caption: General workflow for a luminescent-based kinase inhibition assay.

Caption: Workflow for a typical cell viability (e.g., CCK-8) assay.

Conclusion

The R-enantiomer of umbralisib represents a significant advancement in the treatment of hematological malignancies, primarily due to its unique dual-inhibitory mechanism of action. By potently and selectively targeting PI3Kδ, it effectively disrupts the core signaling pathways that drive B-cell proliferation, survival, and migration.[4][9][12] Furthermore, its concurrent inhibition of CK1ε not only provides an additional layer of anti-neoplastic activity through the regulation of oncogenic proteins but may also contribute to a more favorable safety profile by preserving the function of regulatory T-cells.[5][18] This dual mechanism underscores the rational design of umbralisib as a targeted therapy with the potential for both enhanced efficacy and improved tolerability over earlier-generation PI3K inhibitors.

References

- 1. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bionews.com [bionews.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ascopubs.org [ascopubs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. providence.elsevierpure.com [providence.elsevierpure.com]

- 7. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. japsonline.com [japsonline.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. onclive.com [onclive.com]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. umbralisib [drugcentral.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. PI3K (p110δ/p85α) Protocol [promega.jp]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. promega.jp [promega.jp]

- 24. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. wjpls.org [wjpls.org]

- 26. researchgate.net [researchgate.net]

The Biological Activity of the Less Active Umbralisib Enantiomer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umbralisib (TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) that has been developed for the treatment of hematological malignancies. As a chiral molecule, umbralisib exists as two enantiomers: the pharmacologically active (S)-enantiomer (eutomer) and the less active (R)-enantiomer (distomer). While the biological activity of the racemic mixture and the eutomer are well-characterized, understanding the profile of the less active enantiomer is crucial for a comprehensive assessment of the drug's selectivity, potential off-target effects, and overall therapeutic index. This technical guide provides an in-depth overview of the available data on the biological activity of the less active (R)-enantiomer of umbralisib, including comparative quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Data Presentation

Table 1: Comparative Inhibitory Activity of Umbralisib Enantiomers against PI3K Isoforms

| Compound | PI3Kδ IC₅₀ (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |

| Umbralisib (TGR-1202, Racemate) | 22.2[1] | >1000-fold[1] | >30-50-fold[1] | >15-50-fold[1] |

| (S)-Umbralisib (Eutomer) | Data not explicitly available | Data not explicitly available | Data not explicitly available | Data not explicitly available |

| (R)-Umbralisib (Distomer) | ≥ 444 (estimated)¹ | At least 20-fold less active than against other isoforms[2] | At least 20-fold less active than against other isoforms[2] | At least 20-fold less active than against other isoforms[2] |

¹Estimated based on the racemate IC₅₀ and the statement that the R-enantiomer is at least 20-fold less active.

Table 2: Inhibitory Activity of Umbralisib against Casein Kinase 1 Epsilon (CK1ε)

| Compound | CK1ε EC₅₀ (µM) |

| Umbralisib (TGR-1202, Racemate) | 6.0[2] |

| (S)-Umbralisib (Eutomer) | Data not explicitly available |

| (R)-Umbralisib (Distomer) | Data not explicitly available |

Table 3: Cellular Activity of Umbralisib

| Assay | Cell Line | Compound | IC₅₀ / EC₅₀ |

| B-cell Proliferation | Human Whole Blood (CD19+) | Umbralisib (TGR-1202, Racemate) | 100-300 nM[1] |

| Cell Viability | Multiple Myeloma (MM-1S, MM-1R) | Umbralisib (TGR-1202, Racemate) | Significant inhibition[1] |

| AKT Phosphorylation (Ser473) | Human lymphoma and leukemia cell lines | Umbralisib (TGR-1202, Racemate) | Concentration-dependent inhibition[2] |

| c-Myc Expression | DLBCL cell line (LY7) | Umbralisib (TGR-1202, Racemate) | Potent repression (15-50 µM)[2] |

| Cellular Activity of Enantiomers | Various | (S)-Umbralisib / (R)-Umbralisib | Data not explicitly available |

Experimental Protocols

Chiral Separation of Umbralisib Enantiomers

Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the chiral separation of enantiomers. While a specific, detailed protocol for Umbralisib is not publicly available, a general approach using a chiral stationary phase (CSP) would be employed.

Exemplary Protocol:

-

Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative CSP, is commonly used for this type of separation.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For basic compounds like Umbralisib, a small amount of an amine additive (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where Umbralisib shows strong absorbance (e.g., 210 nm or 225 nm) would be appropriate.[3]

-

Sample Preparation: Umbralisib is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

In Vitro Kinase Inhibition Assay (PI3Kδ and CK1ε)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the Umbralisib enantiomers against PI3Kδ and CK1ε.

General Protocol (based on common kinase assay methodologies):

-

Reagents:

-

Recombinant human PI3Kδ or CK1ε enzyme.

-

Substrate: For PI3Kδ, phosphatidylinositol-4,5-bisphosphate (PIP2). For CK1ε, a specific peptide substrate.

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection methods like ADP-Glo).

-

Assay Buffer: Containing appropriate salts (e.g., MgCl₂), buffering agent (e.g., HEPES), and BSA.

-

Test Compounds: Serial dilutions of the (R)- and (S)-enantiomers of Umbralisib.

-

Detection Reagents: Depending on the method (e.g., scintillation fluid, ADP-Glo™ Kinase Assay reagents).

-

-

Procedure: a. The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of a stop solution (e.g., EDTA). e. The amount of product formed (phosphorylated substrate or ADP) is quantified. f. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation/Viability Assay

Objective: To assess the effect of Umbralisib enantiomers on the proliferation and viability of cancer cell lines.

Exemplary Protocol (MTT Assay):

-

Cell Culture: Cancer cell lines (e.g., lymphoma, leukemia) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the (R)- and (S)-enantiomers of Umbralisib for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Mandatory Visualization

Caption: PI3Kδ Signaling Pathway and Inhibition by Umbralisib Enantiomers.

Caption: CK1ε Signaling Pathway and Inhibition by Umbralisib.

Caption: Experimental Workflow for Evaluating Umbralisib Enantiomers.

Conclusion

The available data, though limited for the less active (R)-enantiomer of Umbralisib, clearly indicates a significant difference in biological activity between the two enantiomers, particularly in the inhibition of PI3Kδ. The (S)-enantiomer is the primary contributor to the pharmacological effects of racemic Umbralisib. The substantially lower activity of the (R)-enantiomer against PI3Kδ suggests a reduced potential for on-target effects. However, a complete understanding of its off-target profile and its contribution, if any, to the overall safety and efficacy of Umbralisib requires further investigation, including a comprehensive kinase panel screening and cellular assays for the purified (R)-enantiomer. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations. This detailed characterization is essential for a thorough understanding of the stereochemistry-activity relationship of Umbralisib and for the broader field of chiral drug development.

References

The Discovery of Umbralisib's R-enantiomer as a Selective PI3Kδ Inhibitor: A Technical Guide

Introduction: Umbralisib (TGR-1202), a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, has emerged as a significant therapeutic agent in the management of certain B-cell malignancies. A critical aspect of its discovery and development lies in the stereochemistry of the molecule, with the S-enantiomer being identified as the eutomer, the pharmacologically active compound, while the R-enantiomer is the significantly less active distomer. This technical guide provides an in-depth overview of the discovery of the R-enantiomer of Umbralisib as a PI3Kδ inhibitor, detailing its comparative activity, the experimental protocols used for its characterization, and its place in the developmental context of Umbralisib.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity and pharmacokinetic properties of Umbralisib, which is the S-enantiomer, and highlighting the significantly lower potency of the R-enantiomer.

Table 1: In Vitro Inhibitory Activity of Umbralisib Enantiomers against PI3K Isoforms

| Compound | PI3Kδ IC50/EC50 (nM) | PI3Kα Kd (nM) | PI3Kβ Kd (nM) | PI3Kγ Kd (nM) | Selectivity vs α | Selectivity vs β | Selectivity vs γ |

| Umbralisib (S-enantiomer) | 22.2 (EC50)[1] | >10,000[1] | >10,000[1] | 1,400[1] | >450-fold | >450-fold | ~63-fold |

| Umbralisib R-enantiomer | >444 (estimated) | - | - | - | - | - | - |

Note: The IC50 of the R-enantiomer against PI3Kδ is at least 20-fold lower than the S-enantiomer's activity against other PI3K isoforms, providing a conservative estimate of its reduced potency[2][3]. A direct head-to-head IC50 value is not publicly available.

Table 2: Pharmacokinetic Parameters of Umbralisib in Preclinical and Clinical Studies

| Parameter | Rat (Oral)[4] | Human (Oral)[5] |

| Tmax (hours) | ~3.7[4] | ~4[5] |

| Cmax (ng/mL) | 283.8[4] | - |

| AUC (ng·h/mL) | 5416.7[4] | - |

| Effective Half-life (hours) | - | ~91[5] |

| Apparent Clearance (L/h) | - | 15.5[5] |

| Protein Binding | - | >99.7%[5] |

Note: The provided pharmacokinetic data is for Umbralisib (S-enantiomer). Specific pharmacokinetic data for the R-enantiomer is not available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of Umbralisib and its enantiomers are provided below.

PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant PI3Kδ enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Assay plates (e.g., 384-well white plates)

-

Test compounds (Umbralisib enantiomers) dissolved in DMSO

Protocol:

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and DTT.

-

Add the test compound at various concentrations to the wells of the assay plate. Include a DMSO control.

-

Add the PI3Kδ enzyme and the lipid substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of PI3Kδ activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT or EdU Incorporation)

This assay measures the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

-

Lymphoma cell lines (e.g., Raji, Daudi)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Click-iT™ EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific)

-

Test compounds (Umbralisib enantiomers) dissolved in DMSO

-

96-well plates

Protocol (MTT Assay):

-

Seed the lymphoma cells in a 96-well plate at a predetermined density.

-

Add the test compounds at various concentrations to the wells. Include a DMSO control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-AKT (p-AKT)

This technique is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream effector, AKT.

Materials:

-

Lymphoma cell lines

-

Cell culture medium

-

Test compounds (Umbralisib enantiomers)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-AKT (Ser473) and total AKT

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Protocol:

-

Culture the lymphoma cells and treat them with various concentrations of the test compounds for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT as a loading control.

-

Quantify the band intensities to determine the relative levels of p-AKT.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the discovery of Umbralisib's R-enantiomer as a PI3Kδ inhibitor.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib.

References

- 1. Roles of PI3Kγ and PI3Kδ in mantle cell lymphoma proliferation and migration contributing to efficacy of the PI3Kγ/δ inhibitor duvelisib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Umbralisib R-enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the pharmacological profile of the R-enantiomer of Umbralisib (TGR-1202). It is intended for research and informational purposes only. The S-enantiomer, Umbralisib, was granted accelerated approval by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[1]

Introduction

Umbralisib (the S-enantiomer) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[2][3][4][5] The stereochemistry of a drug can significantly impact its pharmacological properties. This guide focuses on the pharmacological profile of the R-enantiomer of Umbralisib, providing a comparative analysis with the S-enantiomer where data is available.

Mechanism of Action

Umbralisib exerts its effects through the inhibition of two key signaling proteins: PI3Kδ and CK1ε.

-

PI3Kδ Inhibition: PI3Kδ is a lipid kinase primarily expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[2][6][7][8] Dysregulation of this pathway is implicated in the survival and proliferation of malignant B-cells.[2][9] Inhibition of PI3Kδ disrupts this signaling cascade, leading to reduced proliferation and induction of apoptosis in B-cell malignancies.[2][9]

-

CK1ε Inhibition: CK1ε is a serine/threonine kinase involved in various cellular processes, including the regulation of oncogenic signaling pathways such as Wnt/β-catenin.[10][11][12][13] Umbralisib's inhibition of CK1ε is thought to contribute to its anti-cancer effects and may also modulate its safety profile compared to other PI3Kδ inhibitors.[14][15]

The R-enantiomer of Umbralisib is also known to be a PI3Kδ inhibitor, though it is the less active of the two enantiomers.[16] Information regarding its activity against CK1ε is not currently available in the public domain.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the R- and S-enantiomers of Umbralisib.

Table 1: In Vitro Inhibitory Activity against PI3Kδ

| Enantiomer | Target | IC50 (µM) | Fold Difference (S vs. R) |

| R-enantiomer | PI3Kδ | 2.1 | ~95.5x less potent |

| S-enantiomer (Umbralisib) | PI3Kδ | 0.022 | - |

Data sourced from patent US20210244701A1.

Table 2: In Vitro Inhibitory Activity against CK1ε

| Enantiomer | Target | EC50 (µM) |

| R-enantiomer | CK1ε | Data not available |

| S-enantiomer (Umbralisib) | CK1ε | 6.0[3] |

Table 3: Selectivity Profile of Umbralisib Enantiomers

| Enantiomer | Target | Selectivity Data |

| R-enantiomer | PI3Kα, PI3Kβ, PI3Kγ | At least 20-fold more selective for PI3Kδ[16][17][18] |

| S-enantiomer (Umbralisib) | PI3Kα, PI3Kβ, PI3Kγ | >1500-fold vs PI3Kα and β; ~225-fold vs PI3Kγ (Kd)[4] |

Table 4: Cellular Activity

| Enantiomer | Assay | Cell Line | Endpoint | Result |

| R-enantiomer | Cell Proliferation | Data not available | Data not available | Data not available |

| S-enantiomer (Umbralisib) | Cell Proliferation | Human whole blood CD19+ cells | Half-maximal inhibition | 100-300 nM[19] |

| S-enantiomer (Umbralisib) | AKT Phosphorylation (Ser473) | Human lymphoma and leukemia cell lines | Inhibition | Concentration-dependent[3] |

Table 5: Pharmacokinetic Parameters of Umbralisib (S-enantiomer)

| Parameter | Value | Species |

| Tmax | ~4 hours[2] | Human |

| Half-life (t1/2) | ~91 hours[2] | Human |

| Protein Binding | >99.7%[2] | Human |

| Metabolism | CYP2C9, CYP3A4, CYP1A2 (in vitro)[2] | Human |

| Excretion | ~81% in feces (17% unchanged)[2] | Human |

Pharmacokinetic data for the R-enantiomer is not publicly available.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Umbralisib.

Caption: Simplified PI3Kδ signaling pathway in B-cells.

Caption: Simplified Wnt/β-catenin signaling pathway involving CK1ε.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays.

Caption: General workflow for an in vitro kinase inhibition assay.

Caption: General workflow for a cell viability MTT assay.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not publicly available. The following are generalized protocols for the types of assays commonly used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PI3Kδ or CK1ε enzyme

-

Appropriate kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3Kδ, casein for CK1ε)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (Umbralisib enantiomers) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20][21][22][23][24]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Test compounds (Umbralisib enantiomers)

-

96-well plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.[25][26][27][28]

Discussion and Future Directions

The available data clearly indicates that the S-enantiomer of Umbralisib is significantly more potent in inhibiting PI3Kδ than the R-enantiomer. This stereoselectivity is a common feature of chiral kinase inhibitors and underscores the importance of chiral separation and analysis in drug development.

A significant gap in the current knowledge is the pharmacological profile of the R-enantiomer beyond its activity on PI3Kδ. To provide a complete picture, further studies are required to:

-

Determine the inhibitory activity of the R-enantiomer against CK1ε.

-

Establish a comprehensive kinase selectivity profile for the R-enantiomer.

-

Evaluate the in vitro cellular effects of the R-enantiomer on proliferation, apoptosis, and relevant signaling pathways in cancer cell lines.

-

Conduct in vivo pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, excretion, and efficacy of the R-enantiomer.

A thorough characterization of the R-enantiomer would not only provide a more complete understanding of the structure-activity relationship of Umbralisib but could also offer insights into the off-target effects and overall safety profile of the racemic mixture, should it ever be considered.

References

- 1. Umbralisib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Insights into the Biochemical Mechanism of CK1ε and its Functional Interplay with DDX3X - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tgtherapeutics.com [tgtherapeutics.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Umbralisib R-enantiomer [cnreagent.com]

- 19. selleckchem.com [selleckchem.com]

- 20. ulab360.com [ulab360.com]

- 21. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 22. worldwide.promega.com [worldwide.promega.com]

- 23. ulab360.com [ulab360.com]

- 24. researchgate.net [researchgate.net]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 28. 2.3. MTT Cell Viability Assay [bio-protocol.org]

Inactive Enantiomer of TGR-1202: A Technical Guide for Researchers

For Research Purposes Only

Introduction

TGR-1202, also known as Umbralisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] It is the biologically active S-enantiomer of a racemic mixture. The corresponding R-enantiomer is significantly less active, making it an ideal negative control for in vitro and in vivo studies investigating the specific effects of TGR-1202. This technical guide provides researchers, scientists, and drug development professionals with in-depth information on the inactive R-enantiomer of TGR-1202, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols.

Biochemical and Cellular Activity

The primary utility of the R-enantiomer of TGR-1202 in a research setting is to serve as a negative control to distinguish the specific effects of the active S-enantiomer (Umbralisib) from any potential off-target or non-specific effects.

Kinase Inhibition

Table 1: Comparative Biochemical Activity of TGR-1202 Enantiomers

| Enantiomer | Target | IC50 / EC50 |

| S-enantiomer (Umbralisib) | PI3Kδ | IC50: 22.2 nM[2] |

| EC50: 24.3 nM[2] | ||

| CK1ε | EC50: 6.0 µM[1] | |

| R-enantiomer (Inactive) | PI3Kδ | ≥ 20-fold less active than S-enantiomer[3] |

| CK1ε | Data not publicly available |

Cellular Assays

In cellular assays, Umbralisib has been shown to inhibit the proliferation of various lymphoma and leukemia cell lines and to induce apoptosis.[2] The use of the R-enantiomer in parallel cellular experiments is crucial to demonstrate that these effects are a direct consequence of PI3Kδ and/or CK1ε inhibition by the active compound.

Table 2: Expected Comparative Cellular Activity of TGR-1202 Enantiomers

| Assay | S-enantiomer (Umbralisib) | R-enantiomer (Inactive) |

| Cell Proliferation (e.g., MTT Assay) | Inhibition of proliferation in sensitive cell lines | Minimal to no effect on proliferation |

| Apoptosis Induction | Induction of apoptosis | Minimal to no induction of apoptosis |

| p-AKT Western Blot | Reduction in AKT phosphorylation | Minimal to no effect on AKT phosphorylation |

Signaling Pathways

TGR-1202 exerts its effects by modulating the PI3Kδ and CK1ε signaling pathways, which are critical for the proliferation and survival of certain cancer cells, particularly B-cell malignancies.

PI3Kδ Signaling Pathway

The PI3Kδ pathway is a key signaling cascade downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the phosphorylation of AKT, which in turn promotes cell survival, proliferation, and growth. Umbralisib, the active S-enantiomer of TGR-1202, blocks this pathway by inhibiting PI3Kδ. The inactive R-enantiomer is expected to have a negligible effect on this pathway.

References

Structural Basis for the Lower Activity of the Umbralisib R-enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbralisib, an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has demonstrated clinical efficacy in certain hematological malignancies. As a chiral molecule, the spatial arrangement of its atoms is a critical determinant of its pharmacological activity. It is understood that the therapeutic effects of Umbralisib are primarily attributed to the (S)-enantiomer. This technical guide synthesizes the available structural and functional data to elucidate the basis for the observed lower activity of the (R)-enantiomer. By examining the stereospecific interactions within the PI3Kδ active site, we provide a rationale for the differential inhibitory potential of the two enantiomers. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships that govern Umbralisib's efficacy and providing detailed experimental frameworks for further investigation.

Introduction

Umbralisib is a potent and selective inhibitor of PI3Kδ, a key component of the B-cell receptor signaling pathway that is frequently dysregulated in B-cell malignancies.[1][2] The molecule possesses a single chiral center, giving rise to two enantiomers: (S)-Umbralisib and (R)-Umbralisib. The approved and clinically active form of the drug is the (S)-enantiomer, as indicated by its IUPAC name: 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one.[3] This inherent chirality dictates the three-dimensional orientation of the molecule, which in turn governs its interaction with the chiral environment of the PI3Kδ active site. Understanding the structural basis for the differential activity between the enantiomers is crucial for optimizing drug design and for the development of next-generation kinase inhibitors.

Comparative Activity of Umbralisib Enantiomers

| Parameter | (S)-Umbralisib | (R)-Umbralisib | Rationale for Expected Difference |

| PI3Kδ IC50 (nM) | Potent (e.g., low nM) | Significantly Higher | The (S)-enantiomer is expected to have a much lower IC50 value, indicating higher potency. This is due to its optimal fit within the asymmetric active site of the PI3Kδ enzyme, allowing for more favorable binding interactions. |

| Binding Affinity (Kd, nM) | High (e.g., low nM) | Substantially Lower | The dissociation constant (Kd) is expected to be significantly lower for the (S)-enantiomer, reflecting a more stable and higher-affinity interaction with the target enzyme. The stereochemistry of the (R)-enantiomer likely leads to steric clashes or suboptimal positioning of key interacting moieties. |

| Cellular Potency (EC50, nM) | Potent (e.g., low-mid nM) | Significantly Higher | The difference in biochemical potency is expected to translate to a similar disparity in cellular activity. The (S)-enantiomer will more effectively inhibit PI3Kδ signaling within a cellular context, leading to a lower EC50 for downstream effects like inhibition of cell proliferation. |

Structural Basis for Differential Activity

The differential activity of the Umbralisib enantiomers is rooted in the three-dimensional architecture of the PI3Kδ active site. The binding of Umbralisib involves a network of hydrogen bonds, hydrophobic interactions, and π-π stacking.[4][5] The specific orientation of the ethyl group at the chiral center is critical for positioning the rest of the molecule for optimal interaction with key residues in the binding pocket.

The PI3Kδ Signaling Pathway

The PI3Kδ pathway is a critical signaling cascade in B-cells, regulating their proliferation, survival, and differentiation.

Caption: The PI3Kδ signaling pathway in B-cells and the point of inhibition by (S)-Umbralisib.

Molecular Interactions in the PI3Kδ Active Site

Based on molecular docking studies of Umbralisib, several key interactions are responsible for its binding to PI3Kδ.[4][5] The pyrazolopyrimidine core forms hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors. The fluorophenyl and fluoro-chromenone moieties likely engage in hydrophobic and π-π stacking interactions with residues such as Trp760.

The critical difference between the (S) and (R) enantiomers lies in the orientation of the ethyl group at the chiral center. In the active (S)-enantiomer, this group is positioned to allow the rest of the molecule to adopt a conformation that maximizes favorable interactions with the active site residues. Conversely, in the less active (R)-enantiomer, the ethyl group is likely to cause a steric clash with the protein, forcing the molecule into a suboptimal binding pose. This would weaken the key hydrogen bonding and hydrophobic interactions, leading to a lower binding affinity and reduced inhibitory activity.

Caption: Logical relationship illustrating the structural basis for the differential activity of Umbralisib enantiomers.

Experimental Protocols

To empirically determine the differential activity of the Umbralisib enantiomers, a series of biochemical and cellular assays can be employed.

Chiral Separation of Umbralisib Enantiomers

Objective: To isolate the (R) and (S) enantiomers of Umbralisib from a racemic mixture for subsequent biological evaluation.

Methodology:

-

Stationary Phase: A chiral stationary phase (CSP) column suitable for the separation of heterocyclic compounds, such as a polysaccharide-based CSP (e.g., Chiralpak IA or Chiralcel OD-H), is to be used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio should be determined empirically to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may improve peak shape and resolution.

-

Detection: UV detection at a wavelength where Umbralisib exhibits strong absorbance (e.g., 219 nm) should be employed.[6]

-

Fraction Collection: The eluent corresponding to each separated enantiomeric peak is collected.

-

Purity Assessment: The enantiomeric excess (e.e.) of the collected fractions should be determined using the same chiral HPLC method. Fractions with an e.e. of >99% are pooled for biological assays.

In Vitro PI3Kδ Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each Umbralisib enantiomer against recombinant human PI3Kδ.

Methodology:

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the production of ADP, the product of the kinase reaction.

-

Reagents:

-

Recombinant human PI3Kδ enzyme.

-

PI(4,5)P2 substrate.

-

ATP.

-

Assay buffer (e.g., HEPES, MgCl2, DTT, CHAPS).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

(R)- and (S)-Umbralisib dissolved in DMSO.

-

-

Procedure: a. A serial dilution of each enantiomer is prepared in DMSO. b. The kinase reaction is initiated by adding ATP to a mixture of the PI3Kδ enzyme, the lipid substrate, and the respective enantiomer at various concentrations. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The detection reagents are added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced. e. Luminescence is measured using a plate reader.

-

Data Analysis: The data are normalized to control wells (0% and 100% inhibition) and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Caption: Experimental workflow for the comparative analysis of Umbralisib enantiomers.

Conclusion

References

- 1. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Umbralisib - Wikipedia [en.wikipedia.org]

- 4. Design of Novel Phosphatidylinositol 3-Kinase Inhibitors for Non-Hodgkin’s Lymphoma: Molecular Docking, Molecular Dynamics, and Density Functional Theory Studies on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

Methodological & Application

Application Notes: Utilizing the R-enantiomer of Umbralisib as a Negative Control in Kinase Signaling Research

Introduction

Umbralisib (the S-enantiomer, also known as TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε)[1][2][3]. It has been investigated for the treatment of various hematological malignancies[4]. The PI3Kδ signaling pathway is crucial for the proliferation, survival, and trafficking of B-cells, making it a key target in B-cell malignancies[5][6]. CK1ε is implicated in the pathogenesis of cancer cells, including lymphoid malignancies[2][5].

In drug discovery and molecular biology research, demonstrating that the biological effect of a compound is due to the specific inhibition of its intended target is critical. Chirality plays a significant role in pharmacology, as stereoisomers of a drug can exhibit vastly different biological activities[7][8]. The R-enantiomer of umbralisib is significantly less active against PI3Kδ compared to the S-enantiomer[9][10][11][12]. This property makes the R-enantiomer an ideal negative control for in vitro and cell-based experiments. By comparing the effects of the active S-enantiomer to its inactive R-enantiomer, researchers can confidently attribute observed biological outcomes to the specific inhibition of PI3Kδ and/or CK1ε, thereby ruling out potential off-target or non-specific effects of the chemical scaffold.

These application notes provide a summary of the pharmacological differences between umbralisib's enantiomers and detailed protocols for using the R-enantiomer as a negative control in key experimental assays.

Data Presentation: Pharmacological Profile of Umbralisib Enantiomers

The following table summarizes the known inhibitory activities of the S- and R-enantiomers of umbralisib. This data highlights the stereospecificity of the active compound and the suitability of the R-enantiomer as a negative control.

| Compound | Target | Activity Metric | Value | Notes |

| Umbralisib (S-enantiomer) | PI3Kδ | IC50 / EC50 | 22.2 nM / 24.3 nM[13] | Potent and selective inhibitor. |

| CK1ε | EC50 | 6.0 µM[1] | Secondary target inhibited at higher concentrations. | |

| PI3Kα | Selectivity | >1000-fold vs δ[13] | Highly selective for the delta isoform. | |

| PI3Kβ | Selectivity | >30-50-fold vs δ[13] | Highly selective for the delta isoform. | |

| PI3Kγ | Selectivity | >15-50-fold vs δ[13] | Highly selective for the delta isoform. | |